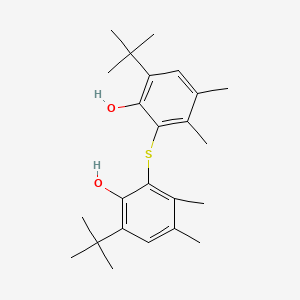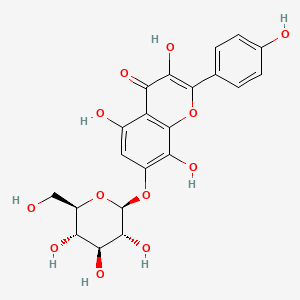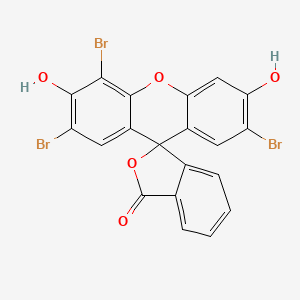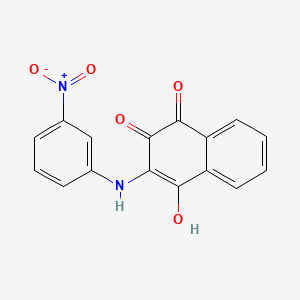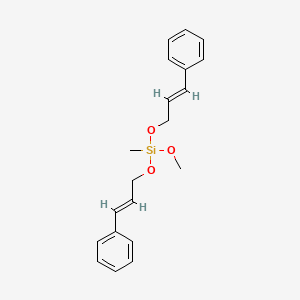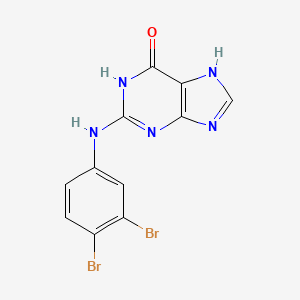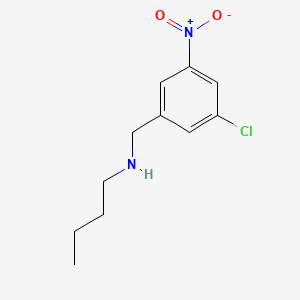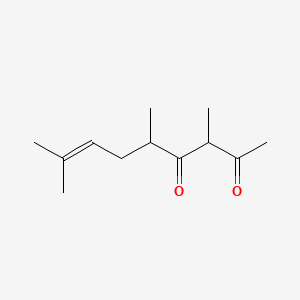
3,5,8-Trimethylnon-7-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,8-Trimethylnon-7-ene-2,4-dione is an organic compound with the molecular formula C12H20O2. It is a non-conjugated diene with two carbonyl groups located at the second and fourth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethylnon-7-ene-2,4-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,4-pentanedione with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. The use of advanced separation techniques such as distillation and crystallization is common to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,5,8-Trimethylnon-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5,8-Trimethylnon-7-ene-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5,8-Trimethylnon-7-ene-2,4-dione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3,5,5,7-Tetraacetylnonane-2,8-dione: A similar compound with additional acetyl groups.
3,5,8-Trimethyl-7-nonene-2,4-dione: A structural isomer with different positioning of the double bond.
Uniqueness
3,5,8-Trimethylnon-7-ene-2,4-dione is unique due to its non-conjugated diene structure and the presence of two carbonyl groups. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
94201-69-1 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3,5,8-trimethylnon-7-ene-2,4-dione |
InChI |
InChI=1S/C12H20O2/c1-8(2)6-7-9(3)12(14)10(4)11(5)13/h6,9-10H,7H2,1-5H3 |
Clave InChI |
UQFBGHSPOHCDIM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C(C)C)C(=O)C(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




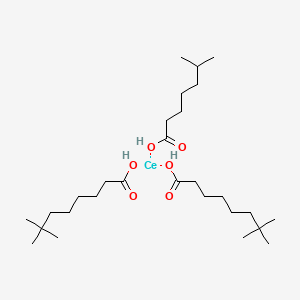
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
